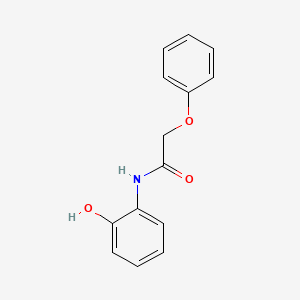

N-(2-hydroxyphenyl)-2-phenoxyacetamide

Description

General Overview of Acetamide (B32628) Derivatives and Their Significance in Organic Chemistry

Acetamide, with the formula CH₃CONH₂, is the simplest amide derived from acetic acid. fiveable.mewikipedia.org The amide functional group is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids into proteins. fiveable.me Acetamide derivatives, therefore, represent a vast and vital class of organic compounds.

In organic synthesis, the acetamide group is valued for its relative stability and its ability to participate in a variety of chemical reactions. patsnap.com Amides can be synthesized through numerous routes, including the reaction of acid chlorides with amines or the hydrolysis of nitriles. archivepp.com They serve as important intermediates in the production of pharmaceuticals, polymers, and other specialty chemicals. wikipedia.orgpatsnap.com The polarity of the amide bond and its capacity for hydrogen bonding influence the solubility and reactivity of molecules in which it is present. fiveable.mepatsnap.com In medicinal chemistry, the acetamide scaffold is found in a multitude of approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. archivepp.commdpi.comresearchgate.net

Table 1: Key Characteristics of the Acetamide Functional Group

| Property | Description | Significance in Chemistry |

|---|---|---|

| Structure | Contains a carbonyl group (C=O) bonded to a nitrogen atom (-NRR'). | Governs reactivity and molecular geometry. |

| Bonding | Features a resonance structure, leading to a planar and rigid bond. | Contributes to the structural stability of peptides and other molecules. |

| Reactivity | Can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. patsnap.com | A fundamental reaction in both organic synthesis and biological processes. |

| Applications | Used as industrial solvents, plasticizers, and crucial building blocks in pharmaceutical synthesis. wikipedia.orgpatsnap.com | Demonstrates wide-ranging utility in both laboratory and industrial settings. |

Contextualization of Phenoxyacetamide and 2-Hydroxyphenyl Moieties in Chemical Literature

The structure of N-(2-hydroxyphenyl)-2-phenoxyacetamide contains two other significant chemical moieties: phenoxyacetamide and 2-hydroxyphenyl.

The 2-hydroxyphenyl group, also known as a catechol or o-aminophenol derivative when part of a larger structure, is a phenol (B47542) ring with a substituent at the ortho position. ontosight.aichemicalbull.com The hydroxyl group (-OH) is a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and ability to interact with biological receptors. ontosight.aiontosight.ai This moiety is a key component in many biologically important molecules, including amino acids like tyrosine and various pharmaceuticals. ontosight.ai The proximity of the hydroxyl group to the point of attachment on the phenyl ring can lead to intramolecular hydrogen bonding, which can affect the molecule's conformation and physicochemical properties. ontosight.ai Compounds containing the 2-hydroxyphenyl unit have been explored for applications as fluorescent chemosensors for metal ions and for their own intrinsic biological activities. nih.gov For instance, N-(2-hydroxyphenyl)acetamide, a simpler related compound, has demonstrated anti-inflammatory and anti-arthritic properties. researchgate.netnih.gov

Research Gaps and Motivations for Investigating this compound

A comprehensive review of the chemical literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on its constituent parts—acetamide derivatives, phenoxy compounds, and 2-hydroxyphenyl structures—their specific combination in this arrangement remains largely unexplored.

The primary motivation for investigating this molecule stems from the principle of molecular hybridization, where functional moieties with known biological activities are combined into a single molecule to create a new chemical entity with potentially enhanced or novel properties.

Key Motivations for Research:

Synergistic Effects: The known anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide (2-acetamidophenol) could be modulated or enhanced by the presence of the phenoxy group. researchgate.net

Novel Biological Targets: The unique three-dimensional structure resulting from the combination of these moieties may allow the molecule to interact with biological targets differently than its individual components.

Physicochemical Property Modification: The phenoxy group could alter the lipophilicity and pharmacokinetic profile of the 2-hydroxyphenylacetamide core, potentially improving its properties as a therapeutic candidate.

Chelating Properties: The presence of the hydroxyl group and nearby amide linkage could create a potential binding site for metal ions, suggesting applications in sensor technology or as metalloenzyme inhibitors. nih.gov

The lack of published synthesis protocols, spectral characterization data (like NMR or IR spectra), and biological activity studies for this compound represents a clear opportunity for original research in synthetic and medicinal chemistry.

Scope and Organization of the Academic Research Outline

This article serves as a foundational analysis based on the known chemical principles of the molecule's components. The scope is strictly limited to the chemical and structural aspects of this compound and its constituent moieties. The discussion is organized to first establish the importance of the acetamide, phenoxyacetamide, and 2-hydroxyphenyl groups individually, and then to leverage this understanding to highlight the specific research opportunities and scientific questions surrounding the target compound. The content explicitly excludes any speculative information on dosage, administration, or adverse safety profiles, as no such data exists. The primary aim is to provide a scientifically grounded rationale for future research into this promising but understudied chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13-9-5-4-8-12(13)15-14(17)10-18-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGNSIPUSWYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyphenyl 2 Phenoxyacetamide and Analogues

Conventional Synthetic Pathways

Conventional synthetic strategies for N-(2-hydroxyphenyl)-2-phenoxyacetamide and its analogues are primarily centered around the formation of its constituent amide and ether bonds. These methods are well-established and offer reliable routes to the target molecule and its derivatives.

Amide Bond Formation Reactions

The crucial amide linkage in this compound is typically formed by the reaction of a 2-aminophenol (B121084) derivative with a 2-phenoxyacetic acid derivative. This transformation is a cornerstone of organic synthesis and can be achieved through various activation methods. nih.gov The direct condensation of the carboxylic acid and amine is often facilitated by coupling agents that activate the carboxyl group, transforming it into a more reactive species that is susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of 2-aminophenol to form the desired amide bond.

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester, prior to reaction with the amine. For instance, treatment of 2-phenoxyacetic acid with thionyl chloride or oxalyl chloride yields 2-phenoxyacetyl chloride. This acyl chloride is highly electrophilic and reacts readily with 2-aminophenol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford this compound. A schematic representation of this amide bond formation is depicted in Figure 1.

Recent advancements have also explored enzymatic and biocatalytic methods for amide bond formation, which can offer higher selectivity and milder reaction conditions, contributing to more environmentally benign synthetic processes. waseda.jp

Ether Linkage Formation (e.g., Williamson Ether Synthesis Principles)

The phenoxyacetic acid moiety of the target molecule contains a key ether linkage. The principles of the Williamson ether synthesis are fundamental to the formation of this bond. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org

To synthesize 2-phenoxyacetic acid or its derivatives, a phenol (B47542) is typically deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide anion. This nucleophilic phenoxide then displaces a halide from an α-haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate (B1199739), in an SN2 reaction. wikipedia.orgwikipedia.org The reaction of sodium phenolate (B1203915) with sodium chloroacetate in hot water is a classic example of this transformation. wikipedia.org

The efficiency of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com The synthesis of various substituted phenoxyacetic acids can be achieved by employing appropriately substituted phenols as starting materials. google.comjetir.org

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Phenol | Chloroacetic acid | Sodium hydroxide | Phenoxyacetic acid | wikipedia.org |

| p-Cresol | Chloroacetic acid | Sodium hydroxide | p-Methylphenoxyacetic acid | jocpr.com |

| 2,6-Dimethylphenol | Chloroacetic acid | Sodium hydroxide | 2,6-Dimethylphenoxyacetic acid | google.com |

| Salicylaldehyde | Chloroacetic acid | Sodium hydroxide | (2-Formylphenoxy)acetic acid | wikipedia.org |

Precursor Synthesis for N-(2-hydroxyphenyl) and 2-Phenoxyacetic Acid Moieties

Synthesis of 2-Aminophenol Derivatives: 2-Aminophenol, the core of the N-(2-hydroxyphenyl) moiety, is industrially synthesized by the reduction of 2-nitrophenol. wikipedia.org This reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like palladium on carbon or by using reducing agents such as iron in acidic media. wikipedia.orgchemicalbook.com The synthesis of substituted 2-aminophenols can be achieved by starting with the corresponding substituted 2-nitrophenols. For example, 2-amino-3-nitrophenol (B1277897) can be used to synthesize nitrated analogues of the target compound. mdpi.com

Another route to 2-aminophenol derivatives involves the hydrolysis of o-nitrochlorobenzene followed by reduction. chemicalbook.com For instance, 4-chloro-3-nitrobenzenesulfonyl chloride can be synthesized from p-nitrochlorobenzene and subsequently converted to 2-aminophenol-4-sulfonamide through a series of steps including ammoniation, hydrolysis, and reduction. patsnap.com

Synthesis of 2-Phenoxyacetic Acid Derivatives: As discussed in the previous section, the synthesis of 2-phenoxyacetic acid and its derivatives is typically accomplished via the Williamson ether synthesis. wikipedia.org This involves the reaction of a phenol or a substituted phenol with an α-haloacetic acid or its ester in the presence of a base. jocpr.com This method is versatile and allows for the preparation of a wide range of phenoxyacetic acid derivatives by varying the starting phenol. jetir.org

Transition Metal-Catalyzed Synthetic Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, offering novel pathways for C-H activation and functionalization. These methods provide efficient and atom-economical routes to derivatized this compound analogues.

Rhodium(III)-Catalyzed C-H Activation and Functionalization Strategies

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the direct functionalization of C-H bonds. rsc.org In the context of N-phenoxyacetamides, the amide group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring of the phenoxy moiety. researchgate.net This allows for the regioselective introduction of various substituents at the position ortho to the oxygen atom.

For instance, Rh(III)-catalyzed coupling reactions of N-phenoxyacetamides with α,β-unsaturated aldehydes have been developed to synthesize 1,2-oxazepines via a C-H activation/[4+3] annulation process. nih.gov Similarly, the reaction of N-phenoxyacetamides with alkenes, catalyzed by Rh(III), can lead to carboamination products through C-H functionalization and amido group transfer under redox-neutral conditions. nih.gov These strategies enable the construction of more complex molecular architectures based on the N-phenoxyacetamide scaffold.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| [CpRhCl2]2 | N-Phenoxyacetamide | α,β-Unsaturated aldehyde | 1,2-Oxazepine | nih.gov |

| CpRh(MeCN)32 | N-Phenoxyacetamide | N-Alkoxyacrylamide | Acyclic alkene carboamination product | nih.gov |

| Cp*CyRh(III) | N-Phenoxyacetamide | Enynone | Furylated 2-alkenylphenol | researchgate.net |

Carbenoid C-H Insertion Reactions and Ortho-Alkylation

Carbenoid C-H insertion reactions, often catalyzed by rhodium(II) complexes, provide another powerful method for the functionalization of C-H bonds. beilstein-journals.orgnih.gov This reaction involves the generation of a metal carbenoid species from a diazo compound, which then inserts into a C-H bond. beilstein-journals.org While direct application to this compound is less documented, the principles can be applied to its precursors or analogues.

For example, intramolecular C-H insertion reactions of diazo amides are used to synthesize nitrogen-containing heterocycles. nih.gov The reactivity and selectivity of these insertions are influenced by the electronic nature of the substituents on the carbenoid intermediate. beilstein-journals.org In principle, a suitably designed diazo derivative of an N-aryl amide could undergo intramolecular C-H insertion into the ortho-position of the aryl ring to achieve ortho-alkylation.

Furthermore, intermolecular carbenoid C-H insertion has been explored for the functionalization of N-Boc protected piperidines with methylphenyldiazoacetate in the presence of a rhodium catalyst, demonstrating the potential for C-H functionalization adjacent to a nitrogen atom. libretexts.org These methodologies offer potential avenues for the synthesis of novel analogues of this compound with alkyl substituents at specific positions. The enantioselective synthesis of chiral amides has also been achieved through carbene insertion into an amide N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net

β-Carbon Elimination in Cycloaddition Reactions

While less common than β-hydride elimination, β-carbon elimination is a significant reaction in organometallic chemistry where a carbon-carbon bond is cleaved, leading to the formation of a metal-bonded alkyl or aryl ligand and an alkene. wikipedia.org This process is a key step in certain transition-metal-catalyzed reactions. wikipedia.org

A computational study has shed light on the β-carbon elimination step in the context of Rh(III)-catalyzed C-H activation and cycloaddition reactions between N-phenoxyacetamide, an analogue of this compound, and cyclopropenes. nih.govacs.org This investigation revealed that the β-carbon elimination of the tricyclic intermediate proceeds readily. nih.govacs.org The reaction's facility is attributed to a specific conformation where the opening of the three-membered cyclopropene (B1174273) ring occurs in a trans position to the Cp* (pentamethylcyclopentadienyl) ligand on the rhodium catalyst. nih.govacs.org This spatial arrangement minimizes steric repulsion between the two moieties, thereby lowering the activation energy for the β-carbon elimination step. nih.govacs.org This mechanistic insight is crucial for understanding and predicting the outcomes of such cycloaddition reactions involving phenoxyacetamide scaffolds. nih.govacs.org

Strategies for promoting β-carbon elimination often rely on thermodynamic drivers such as the release of ring strain from small, constrained rings like cyclopropanols or the release of steric strain in crowded intermediates. researchgate.net In the case of the N-phenoxyacetamide reaction, the inherent strain of the cyclopropene ring is a key factor facilitating the C-C bond cleavage. nih.govacs.org

Structural Derivatization and Diversification Strategies

The structural framework of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties. The primary locations for structural variation are the two phenyl rings and the amide and phenolic functional groups.

The introduction of various substituents onto the aromatic rings of this compound and its analogues is a primary strategy for structural diversification. Electrophilic aromatic substitution is a common method to achieve this, as demonstrated by the nitration and nitrosylation of N-(2-hydroxyphenyl)acetamide. mdpi.com

For instance, the nitration of N-(2-hydroxyphenyl)acetamide can be achieved using nitric acid in an aqueous acetic acid mixture. mdpi.com This reaction can lead to the introduction of a nitro group (-NO₂) onto the hydroxyphenyl ring, yielding derivatives such as N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. mdpi.com The conditions for these reactions are summarized in the table below.

| Product | Reagents and Conditions |

|---|---|

| N-(2-hydroxy-3-nitrophenyl)acetamide | 65% HNO₃ in H₂O/AcOH (1:1 v/v) at 0 °C |

| N-(2-hydroxy-6-nitrophenyl)acetamide | Acetic anhydride (B1165640) (Ac₂O), triethylamine (B128534) (Et₃N) in CH₂Cl₂ |

The presence of both a phenolic hydroxyl (-OH) group and a secondary amide (-NH-C=O) group in the core structure of this compound provides opportunities for selective functionalization. The differing reactivity of these groups allows for targeted chemical modifications.

Selective Functionalization of the Phenolic Group:

The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation, acylation, and silylation. The selectivity of these reactions often depends on the choice of reagents and reaction conditions.

O-Alkylation: The hydroxyl group of aminophenols can be selectively alkylated. researchgate.net This is often achieved by choosing appropriate bases and alkylating agents that favor reaction at the more nucleophilic phenoxide ion over the less reactive amide nitrogen. nih.gov For example, using potassium carbonate as a base in a suitable solvent can promote the O-alkylation of phenols with alkyl halides. thieme-connect.de

O-Silylation: The phenolic hydroxyl group can be selectively protected or functionalized through silylation. For example, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane (B32843) to yield N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net This reaction chemoselectively targets the hydroxyl group, leaving the amide group intact. researchgate.net Further reaction of this silylated intermediate can lead to the formation of more complex heterocyclic structures. researchgate.net

| Starting Material | Reagent | Product |

|---|---|---|

| N-(2-hydroxyphenyl)acetamide | Chlorotrimethylsilane | N-(2-(trimethylsilyloxy)phenyl)acetamide |

Selective Functionalization of the Amide Group:

The amide group is generally less reactive than the phenolic hydroxyl group. However, under specific conditions, it can undergo N-acylation or other modifications. Selective N-acylation of molecules containing both amino and hydroxyl groups can be achieved by converting the carboxylic acid to a mixed anhydride, which then reacts preferentially with the amino group. google.com While the amide in this compound is already formed, derivatization of the amide nitrogen in related structures often requires prior protection of the more reactive phenolic hydroxyl group to ensure selectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Hydroxyphenyl 2 Phenoxyacetamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. By analyzing the absorption (FT-IR) or scattering (FT-Raman) of infrared radiation, a vibrational spectrum is generated, which serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(2-hydroxyphenyl)-2-phenoxyacetamide displays a series of characteristic absorption bands that confirm the presence of its key functional groups. A significant feature is a broad absorption band typically observed in the 3400-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. The broadening of this peak suggests the involvement of the hydroxyl group in intramolecular hydrogen bonding, likely with the adjacent amide carbonyl oxygen.

The N-H stretching vibration of the secondary amide group gives rise to a distinct peak around 3300 cm⁻¹. The amide group also presents two other prominent bands: the Amide I and Amide II bands. The Amide I band, which is primarily due to the C=O stretching vibration, appears as a strong absorption in the range of 1680-1650 cm⁻¹. Its position is sensitive to hydrogen bonding. The Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, is found near 1550 cm⁻¹.

The aromatic rings are evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C ether linkage produces strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group is observed just below 3000 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol (B47542) | 3400 - 3300 (Broad) |

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aryl | >3000 |

| Aliphatic C-H Stretch | -CH₂- | <3000 |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Ether | ~1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes, particularly those involving non-polar, symmetric bonds. In the spectrum of this compound, the aromatic ring vibrations, often referred to as ring breathing modes, are expected to produce strong and sharp signals. The symmetric C-O-C stretch of the ether group is also typically Raman active.

While the carbonyl (C=O) stretch is observable, it is generally weaker in Raman than in IR spectra. The use of a near-infrared laser in FT-Raman instruments effectively minimizes fluorescence, which can be a significant issue with aromatic compounds when using visible lasers, thus allowing for clearer spectral acquisition. thermofisher.com This technique is particularly valuable for analyzing the skeletal vibrations of the molecule and confirming the presence of the aromatic and ether functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. For this compound, the phenolic -OH proton is expected to appear as a broad singlet at a downfield chemical shift, typically greater than 9 ppm. This significant deshielding is indicative of its involvement in a strong intramolecular hydrogen bond with the amide oxygen.

The amide (-NH) proton also resonates downfield, generally between 8 and 9 ppm, appearing as a singlet. The protons of the two aromatic rings give rise to a complex series of multiplets in the 6.8 to 7.5 ppm range. The protons on the hydroxyphenyl ring are chemically distinct from those on the phenoxy ring, leading to separate signal patterns. A key signal is a singlet observed around 4.5-5.0 ppm, which is assigned to the two protons of the methylene (-O-CH₂-) group, situated between the ether oxygen and the amide carbonyl.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -OH | Phenol | >9.0 | Broad Singlet |

| -NH | Amide | 8.0 - 9.0 | Singlet |

| Ar-H | Aromatic Rings | 6.8 - 7.5 | Multiplets |

| -O-CH₂- | Methylene | 4.5 - 5.0 | Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the amide group is the most deshielded, resonating at approximately 168-172 ppm. The various aromatic carbons appear in the 110-160 ppm region. Specific carbons, such as the phenolic carbon attached to the hydroxyl group (C-OH), the amide-linked carbon (C-N), and the ether-linked carbon (C-O-C), are found at the downfield end of this range due to the deshielding effects of the heteroatoms. The carbon of the methylene (-O-CH₂-) group typically gives a signal in the 65-70 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Amide | 168 - 172 |

| Ar-C-O (Phenol) | Aromatic | 150 - 160 |

| Ar-C-O (Ether) | Aromatic | 150 - 160 |

| Ar-C-N | Aromatic | 135 - 145 |

| Ar-C | Aromatic | 110 - 130 |

| -O-CH₂- | Methylene | 65 - 70 |

Computational-Assisted NMR Chemical Shift Analysis for Conformational Assignment

Modern computational chemistry provides powerful tools to supplement and verify experimental NMR data. nih.govbohrium.comescholarship.orgresearchgate.netnih.gov Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy. nih.gov The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

For a flexible molecule like this compound, the analysis begins by identifying all possible low-energy conformations (rotational isomers). The geometry of each conformer is optimized, and their relative energies are calculated. Subsequently, the NMR chemical shifts are computed for each stable conformer. A final, predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts based on the calculated energies of the conformers.

This computationally derived spectrum is then compared with the experimental ¹H and ¹³C NMR data. A strong correlation between the calculated and observed shifts validates the structural assignment. Furthermore, this method allows for the determination of the most probable conformation of the molecule in solution. For this compound, this analysis is crucial for confirming the presence and strength of the intramolecular hydrogen bond between the phenolic proton and the amide carbonyl, a key feature influencing its three-dimensional structure and chemical properties. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

No experimental mass spectrometry data or detailed fragmentation patterns for this compound have been published. To perform such an analysis, the compound would need to be subjected to techniques like electron ionization (EI) or electrospray ionization (ESI) mass spectrometry to determine its molecular weight and characteristic fragmentation pathways.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding is not available.

Electronic Spectroscopy for Excited State Characterization

Specific UV-Vis absorption spectra for this compound, detailing its electronic transitions and maximum absorption wavelengths (λmax), are not found in the available literature.

No luminescence, fluorescence, or phosphorescence studies for this compound have been reported. Characterization of its emissive properties, including excitation and emission spectra, quantum yields, and lifetimes, has not been publicly documented.

Computational Chemistry and Theoretical Analysis of N 2 Hydroxyphenyl 2 Phenoxyacetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to investigate various properties of N-(2-hydroxyphenyl)-2-phenoxyacetamide, from its ground-state geometry to its electronic behavior.

The first step in the theoretical analysis of a molecule is to determine its most stable three-dimensional structure, which corresponds to the minimum energy conformation on the potential energy surface. For this compound, this is achieved through geometry optimization calculations, commonly performed using DFT functionals like B3LYP with a suitable basis set such as 6-31G(d). xisdxjxsu.asianih.gov

This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point is found where the net forces on all atoms are zero. The resulting optimized structure represents the equilibrium geometry of an isolated molecule in the gas phase. From this, key geometrical parameters can be extracted. While specific experimental data for this compound is not available in the cited literature, Table 1 presents plausible, illustrative data based on typical values for related N-phenylacetamide and phenoxy acetamide (B32628) derivatives. nih.gov

Disclaimer: The numerical data presented in the following tables are illustrative and not derived from direct computational studies of this compound found in the provided search results. They are representative values based on general principles of computational chemistry and data from analogous compounds, intended to demonstrate the type of information generated from such analyses.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Illustrative Value | Angle | Illustrative Value |

| C=O (Amide) | 1.245 | O=C-N | 123.5 |

| C-N (Amide) | 1.360 | C-N-H | 121.0 |

| O-H (Phenol) | 0.965 | C-O-H | 109.5 |

| C-O (Ether) | 1.370 | Ar-O-CH₂ | 118.0 |

Once the molecule's geometry is optimized, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms. For this compound, characteristic vibrations would include the N-H stretch of the amide, the O-H stretch of the phenol (B47542), the strong C=O stretch of the amide carbonyl, C-O stretches of the ether and phenol groups, and various bending and stretching modes of the aromatic rings. Table 2 provides an illustrative assignment of key vibrational frequencies.

| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | Phenolic hydroxyl stretch |

| ν(N-H) | 3410 | Amide N-H stretch |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretches |

| ν(C=O) | 1685 | Amide I band (carbonyl stretch) |

| δ(N-H) | 1550 | Amide II band (N-H bend) |

| ν(C-O)ether | 1240 | Aryl-alkyl ether C-O stretch |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the amide carbonyl group and the adjacent aromatic system. Analysis of charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, indicating sites susceptible to electrostatic interactions.

| Property | Illustrative Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.

In this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl, hydroxyl, and ether groups due to their lone pairs of electrons. Positive potential (blue) would be expected around the acidic hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups, making them potential hydrogen bond donors.

When a molecule like this compound acts as a ligand and coordinates to a transition metal ion, the resulting complex can exist in different spin states (e.g., high-spin or low-spin). The preferred spin state is determined by the balance between the ligand field splitting energy and the electron spin-pairing energy.

DFT calculations are a powerful tool for predicting the ground state spin of transition metal complexes. By calculating the total energies of the complex in various possible spin states, the most stable state can be identified. Although no studies on transition metal complexes of this compound were found, such a theoretical analysis would involve optimizing the geometry of the complex for each spin state and comparing their relative energies to predict magnetic properties.

Theoretical Reaction Mechanism Elucidation

Computational chemistry is frequently used to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of reaction feasibility and selectivity.

For this compound, a plausible reaction to study theoretically is its intramolecular cyclization. Studies on analogous N-aryl amides have investigated reaction mechanisms such as hydrolysis or coupling reactions. acs.orgnih.govresearchgate.net For instance, a computational investigation into the alkaline hydrolysis of N-phenylacetamides has shown how DFT can be used to model the addition of a hydroxide (B78521) ion to the carbonyl carbon and the subsequent formation of a tetrahedral intermediate, which is the rate-determining step. acs.org Similarly, a theoretical study could elucidate the mechanism of cyclization of this compound, where the phenolic hydroxyl group could potentially attack the amide carbonyl, leading to a heterocyclic product. Such a study would involve locating the transition state structure for the cyclization and calculating the energy barrier for the reaction, thereby predicting its likelihood.

DFT Studies of Rh(III)-Catalyzed C-H Activation Pathways

Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanisms of rhodium(III)-catalyzed C-H activation reactions involving N-phenoxyacetamides, which serve as a foundational model for understanding the reactivity of this compound. These computational investigations have revealed that the reaction pathways are complex and can proceed through different catalytic cycles depending on the specific substrates and reaction conditions. nih.govnih.gov The N-phenoxyacetamide moiety contains an oxidizing directing group (-ONHAc), which is crucial for facilitating the selective functionalization of arenes. nih.govresearchgate.net

One of the primary mechanisms explored is the Rh(III)-catalyzed redox coupling reaction of N-phenoxyacetamides with alkynes. nih.gov DFT calculations, using functionals like B3LYP and M06, have shown that a novel Rh(III)-Rh(V)-Rh(III) cycle is a viable pathway. nih.gov This process is initiated by the C-H activation of the N-phenoxyacetamide, leading to the formation of a five-membered rhodacycle intermediate. researchgate.net This step is often assisted by the internal oxidizing directing group. nih.gov

Systematic DFT studies have also compared the reaction mechanisms with different substrates, such as alkynes versus cyclopropenes. nih.govresearchgate.net For alkyne substrates, the reaction typically proceeds while the rhodium center maintains its Rh(III) oxidation state throughout the catalytic cycle. nih.govresearchgate.net In contrast, when cyclopropenes are used as the substrate, the pathway is proposed to involve a Rh(V)-nitrene intermediate. nih.govresearchgate.net This highlights the substrate-dependent nature of the C-H activation pathway.

Another computational study focused on the alkenylation of N-phenoxyacetamide with substrates like styrene (B11656) or N-tosylhydrazone. rsc.org The calculations indicated that the reaction with N-tosylhydrazone leads to a Rh(V)-nitrene intermediate through the cleavage of the O-N bond. rsc.org Conversely, the reaction with styrene was found to generate an Rh(I) species via β-H elimination and subsequent H migration steps. rsc.org These findings underscore the versatility of the Rh(III) catalyst and the intricate electronic effects that dictate the reaction pathway.

The table below summarizes key intermediates and proposed catalytic cycles in Rh(III)-catalyzed reactions of N-phenoxyacetamide, which are analogous to the expected reactivity of this compound.

| Substrate | Proposed Catalytic Cycle | Key Intermediate(s) |

| Alkyne | Rh(III)-Rh(V)-Rh(III) | Five-membered rhodacycle, Rh(V) species |

| Alkyne | Rh(III) constant oxidation state | Rh(III) intermediate |

| Cyclopropene (B1174273) | Rh(III)-Rh(V)-Rh(III) | Rh(V)-nitrene complex |

| N-tosylhydrazone | Rh(III)-Rh(V)-Rh(III) | Rh(V)-nitrene intermediate |

| Styrene | Rh(III)-Rh(I) | Rh(I) species |

Identification and Characterization of Transition States and Intermediates

Computational studies have been crucial for identifying and characterizing the transient species—transition states (TS) and intermediates (IM)—that govern the Rh(III)-catalyzed C-H activation of N-phenoxyacetamide. The initial step typically involves the formation of a six-membered rhodacycle intermediate, which is a key species in these catalytic cycles. researchgate.net

In the reaction with alkynes, a crucial intermediate is a Rh(V) species, the identity of which has been confirmed through Natural Bond Orbital (NBO) analysis. nih.gov The pathway involving cyclopropene substrates is particularly notable for the formation of a Rh(V)-nitrene complex. nih.govresearchgate.net The energy profiles associated with this pathway show a change in the spin state, as the triplet spin state of the Rh(V)-nitrene complex is calculated to be lower in energy than the singlet state. nih.govresearchgate.net This change in spin state is a significant feature of the reaction mechanism.

For the reaction involving N-tosylhydrazone, DFT calculations also point to the formation of a five-membered Rh(V)-nitrene intermediate, which is readily reduced back to a Rh(III) species via tautomerization. rsc.org This pathway is energetically favorable for N-tosylhydrazone but not for a substrate like styrene. rsc.org Furthermore, a computational re-examination of the reaction with cyclopropenes has confirmed that the β-carbon elimination from a tricyclic intermediate proceeds with a low energy barrier. nih.gov This occurs via a conformer that minimizes steric repulsion between the opening three-membered ring and the Cp* ligand on the rhodium catalyst. nih.gov

The following table provides representative data on key geometric parameters for a computationally characterized intermediate, illustrating the type of structural information obtained from DFT studies.

| Intermediate | Bond / Angle | Parameter | Calculated Value |

| Rh(V)-nitrene complex | Rh-N | Bond Length | ~1.85 Å |

| Rh(V)-nitrene complex | Rh-C | Bond Length | ~2.05 Å |

| Rhodacycle Intermediate | C-Rh-O | Bond Angle | ~85° |

| Rhodacycle Intermediate | N-Rh-C | Bond Angle | ~90° |

Computational Insights into Regioselectivity and Stereoselectivity

DFT calculations provide significant insights into the factors controlling regioselectivity and stereoselectivity in Rh(III)-catalyzed reactions of N-phenoxyacetamides. The directing group plays a pivotal role in ensuring high selectivity for C-H bond activation at the ortho position of the phenoxy ring. researchgate.net This directed activation is a cornerstone of the observed regioselectivity.

In the context of cascade reactions, such as the [3+2] annulation of N-phenoxyacetamides with propiolates, computational studies support a regio- and stereoselective pathway. researchgate.net The reaction yields benzofuran-2(3H)-ones with an exocyclic enamino motif exclusively in the Z configuration. researchgate.net Mechanistic investigations suggest a sequence involving C-H functionalization, isomerization, and lactonization is likely responsible for this high degree of selectivity. researchgate.net

The stereoselectivity of these reactions is often determined by the energetics of the transition states leading to different stereoisomers. For instance, in the formation of the Rh(V)-nitrene intermediate from cyclopropene, the specific conformation of the intermediate that undergoes facile β-carbon elimination dictates the stereochemical outcome. nih.gov By analyzing the energy barriers of different possible pathways and transition states, DFT can rationalize and predict the experimentally observed product distributions. The steric and electronic properties of the catalyst, particularly the cyclopentadienyl (B1206354) (Cp*) ligand, and the substrate are key determinants of these energy barriers.

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and the nature of the catalyst have a profound impact on the reaction pathways and product selectivity in Rh(III)-catalyzed C-H activations, a phenomenon that has been rationalized through computational studies. researchgate.netamazonaws.com

DFT investigations on the reactions of N-phenoxyacetamides with alkynes have successfully explained the experimentally observed solvent-dependent selectivity. nih.gov A Rh(III)-Rh(V)-Rh(III) catalytic cycle was found to be operative and accounts for the outcomes in different solvents. nih.gov More polar solvents can favor pathways that involve charged intermediates. amazonaws.com For example, in related systems, DFT calculations have shown that C-H activation can proceed through a heteroatom-directed process involving the displacement of an acetate (B1210297) ligand to form charged intermediates. This pathway, leading to C-N coupled products, is favored by more polar solvents. amazonaws.com In contrast, an alternative, non-directed C-H activation that does not involve acetate displacement becomes more favorable in low-polarity solvents, resulting in C-C coupled products. amazonaws.com

The catalyst itself, often a [CpRh(III)] complex, is critical. The Cp ligand provides steric bulk and electronic properties that influence the stability of intermediates and the energy of transition states. nih.gov Variations in the ancillary ligands on the rhodium center can modulate its reactivity and selectivity, although this aspect is less explored specifically for this compound. The interplay between the solvent's polarity and the catalyst's structure finely tunes the energy landscape of the reaction, allowing for the selective formation of different products from the same starting materials. nih.govamazonaws.com

Molecular Interactions and Supramolecular Assembly Prediction

Analysis of Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound, featuring a hydroxyl (-OH) group and an amide (-CONH-) linkage, provides multiple sites for hydrogen bonding. These interactions are expected to play a dominant role in its crystal packing and supramolecular assembly. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the hydroxyl group contains a strong donor (O-H) and an acceptor (the oxygen lone pair).

Based on studies of similar molecules, several types of hydrogen bonds can be predicted:

Intramolecular Hydrogen Bonds: A strong intramolecular hydrogen bond is likely to form between the phenolic hydroxyl group and the ether oxygen of the phenoxyacetamide moiety, or potentially the amide carbonyl oxygen, creating a stable six or seven-membered ring.

Intermolecular Hydrogen Bonds: Molecules can link together to form extensive networks. nih.gov The amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C), a common motif that leads to the formation of chains or tapes. nih.gov Additionally, the phenolic O-H group, if not involved in an intramolecular bond, can form strong intermolecular hydrogen bonds with either the amide carbonyl oxygen or the hydroxyl oxygen of another molecule (O-H···O). nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. osaka-u.ac.jpnorthwestern.edu

The interplay between these different possible hydrogen bonds determines the final supramolecular architecture. The specific arrangement, or synthon, adopted in the crystal structure will depend on the relative strengths of the donor-acceptor pairs and steric factors.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is generated for a molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it. The dnorm value highlights regions of significant intermolecular contact; red spots on the surface indicate contacts shorter than the van der Waals radii, which are typically associated with strong interactions like hydrogen bonds. nih.govnih.gov

For a molecule like this compound, the fingerprint plot would be expected to show characteristic features:

O···H/H···O Contacts: These appear as distinct, sharp "spikes" at low di and de values, indicative of strong hydrogen bonds involving the hydroxyl and amide groups. nih.govnih.gov

H···H Contacts: These typically form the largest contribution to the Hirshfeld surface, appearing as a large, diffuse region in the middle of the plot. nih.govnih.gov

C···H/H···C Contacts: These represent weaker C-H···π and other van der Waals interactions and appear as "wings" on either side of the main diagonal. nih.govnih.gov

The table below shows a representative breakdown of intermolecular contact contributions for a related acetamide compound, as determined by Hirshfeld surface analysis. A similar distribution would be anticipated for this compound, with a significant percentage attributed to O···H contacts due to the presence of the hydroxyl group.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 53.9% |

| C···H/H···C | 21.4% |

| O···H/H···O | 21.4% |

| N···H/H···N | 1.7% |

| (Data is representative, based on N-(2-methoxyphenyl)acetamide). nih.gov |

This quantitative analysis allows for a detailed understanding of the forces driving the supramolecular self-assembly of the molecule in the solid state. nih.gov

Computational Prediction of Self-Assembling Properties and Dimer/Multimer Formation

Theoretical and computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the self-assembly of molecules into dimers, multimers, and larger supramolecular structures. While specific computational studies detailing the self-assembly of this compound are not extensively documented in publicly available literature, the established methodologies for similar phenolic and acetamide-containing compounds provide a clear framework for how such an analysis would be conducted. These investigations primarily rely on quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the intermolecular forces at play.

The prediction of how this compound molecules might interact to form dimers or larger aggregates would begin with the identification of potential intermolecular hydrogen bonds and other non-covalent interactions. The structure of the molecule, featuring a hydroxyl group (-OH), an amide group (-NH-C=O), and two phenyl rings, allows for a variety of interaction motifs. These include, but are not limited to, hydrogen bonds between the phenolic hydroxyl group and the amide oxygen or nitrogen of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings.

Computational approaches, particularly DFT, are employed to model these interactions. nih.govresearchgate.net By calculating the optimized geometries and interaction energies of possible dimeric or multimeric configurations, researchers can determine the most stable arrangements. The interaction energy is a key metric, indicating the strength of the association between molecules. A negative interaction energy signifies a stable complex. For instance, studies on related compounds have utilized DFT calculations to analyze N–H⋯O and N–H⋯Cg intermolecular interactions, which stabilize the crystal structure. nih.gov

Energy decomposition analysis is another crucial computational tool. It breaks down the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a deeper understanding of the nature of the forces driving the self-assembly. In similar molecular systems, it has been observed that dispersion interaction energies can dominate over electrostatic energies, highlighting the importance of accurately modeling these weaker forces. nih.gov

The theoretical investigation would typically involve the following steps:

Monomer Optimization: The geometry of a single this compound molecule is optimized to find its lowest energy conformation.

Dimer/Multimer Construction: Various possible orientations of two or more molecules are constructed to model potential hydrogen bonding and stacking interactions.

Geometry Optimization of Assemblies: The geometries of these dimers or multimers are then optimized to find the most stable structures.

Interaction Energy Calculation: The binding strength is calculated by comparing the energy of the optimized multimer to the sum of the energies of the individual optimized monomers. Corrections for basis set superposition error (BSSE) are often applied to improve the accuracy of these calculations.

Analysis of Intermolecular Interactions: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the specific intermolecular bonds (e.g., hydrogen bonds) and quantify charge transfer between the interacting molecules. mdpi.com

These computational predictions are invaluable for understanding the fundamental principles that guide the crystallization and self-assembly behavior of the compound, providing insights that are complementary to experimental techniques like X-ray crystallography.

Coordination Chemistry and Metal Complexation of N 2 Hydroxyphenyl 2 Phenoxyacetamide

N-(2-hydroxyphenyl)-2-phenoxyacetamide as a Chelating Ligand

This compound is an archetypal chelating ligand, a class of compounds that can form multiple bonds with a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate. The efficacy of a molecule as a chelating agent is contingent on the number and nature of its donor atoms and their spatial arrangement. In the case of this compound, the presence of a hydroxyl group on the phenyl ring, an amide group, and a phenoxy group provides several potential coordination sites.

The chelating ability of ligands structurally related to this compound, such as those derived from ethylenediamine (B42938) bis(2-hydroxyphenyl)acetic acid (EDDHA), has been extensively studied. These studies have demonstrated the high stability of the resulting metal chelates, which is a key factor in their application in various fields, including agriculture and medicine. nih.govresearchgate.net The formation of five- or six-membered chelate rings is generally favored as it minimizes steric strain, a principle that is well-satisfied by the ortho-positioning of the hydroxyl and amide groups in this compound. nih.gov

The deprotonation of the phenolic hydroxyl group typically precedes coordination, creating a negatively charged oxygen atom that can form a strong coordinate bond with a positively charged metal ion. The amide group can also participate in chelation, either through the oxygen or nitrogen atom, leading to a stable five-membered ring. This bidentate chelation, involving the phenolic oxygen and the amide oxygen or nitrogen, is a common feature of hydroxyphenyl-containing ligands. openaccessjournals.com

Coordination Modes and Donor Atom Preferences (Oxygen, Nitrogen)

The coordination of this compound to a metal center can occur through various modes, primarily dictated by the preference of the metal ion for specific donor atoms (hard or soft acids and bases theory) and the steric and electronic properties of the ligand itself. The principal donor atoms in this ligand are the phenolic oxygen, the amide oxygen, and the amide nitrogen.

Studies on analogous compounds, such as N-(4-hydroxyphenyl)acetamide, have shown that coordination often occurs through the oxygen and nitrogen donor atoms. amazonaws.comjournaljsrr.comamazonaws.com For this compound, the ortho-positioning of the hydroxyl group relative to the acetamide (B32628) substituent makes chelation particularly favorable. The most probable coordination modes involve the deprotonated phenolic oxygen and either the amide oxygen or the amide nitrogen.

O, O Coordination: The metal ion binds to the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group. This forms a stable six-membered chelate ring.

O, N Coordination: The metal ion coordinates with the deprotonated phenolic oxygen and the nitrogen atom of the amide group. This would result in the formation of a five-membered chelate ring.

The preference for oxygen or nitrogen coordination can be influenced by the nature of the metal ion. For instance, harder metal ions like Fe(III) may favor coordination with the hard oxygen donors, while softer metal ions might show a greater affinity for the nitrogen donor. openaccessjournals.comopenaccessjournals.com Spectroscopic evidence from related systems often indicates the involvement of both oxygen and nitrogen atoms in the coordination sphere. openaccessjournals.comresearchgate.net

Formation and Characterization of Metal Adducts and Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH and temperature, can influence the nature of the resulting complex. The formation of the complex is often evidenced by a change in color, the precipitation of a solid, or changes in the spectroscopic properties of the solution.

The characterization of these metal adducts and complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the ligand-to-metal ratio. Molar conductivity measurements can be used to ascertain the electrolytic or non-electrolytic nature of the complexes. mdpi.com

Spectroscopic methods are invaluable for elucidating the structure of the complexes:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of coordination. A shift in the ν(O-H) band of the phenolic group, or its disappearance, indicates deprotonation and coordination of the phenolic oxygen. Shifts in the ν(C=O) (amide I) and ν(N-H) bands of the amide group can confirm the participation of the amide oxygen or nitrogen in bonding to the metal ion. openaccessjournals.comresearchgate.net New bands appearing at lower frequencies are often attributed to the formation of M-O and M-N bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands or shifts in the existing ligand-centered bands upon complexation are indicative of metal-ligand interactions. nih.govorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, providing insights into the binding mode. The disappearance of the phenolic proton signal is a strong indicator of its deprotonation and involvement in complexation. nih.gov

Mass Spectrometry (MS): This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its composition. amazonaws.comopenaccessjournals.com

| Technique | Observation | Interpretation |

| Elemental Analysis | Agrees with calculated values | Confirms stoichiometry of the complex |

| Molar Conductivity | Low values | Indicates non-electrolytic nature |

| IR Spectroscopy | Disappearance/shift of ν(O-H), shifts in ν(C=O) and ν(N-H) | Coordination via phenolic oxygen and amide group |

| UV-Vis Spectroscopy | New or shifted absorption bands | Change in electronic environment upon complexation |

| NMR Spectroscopy | Disappearance of phenolic -OH proton signal | Deprotonation and coordination of phenolic oxygen |

| Mass Spectrometry | Molecular ion peak corresponding to the complex | Confirms the formation and mass of the complex |

Spectroscopic and Computational Studies of Metal-Ligand Bonding

A deeper understanding of the nature of the metal-ligand bond in complexes of this compound can be gained through advanced spectroscopic techniques and computational modeling. These methods provide insights into the electronic structure and the covalent character of the coordination bonds.

Spectroscopic Studies: Advanced spectroscopic techniques can probe the electronic structure of the metal center and the nature of its interaction with the ligand. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the oxidation state and coordination environment of the metal ion.

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the geometry, electronic structure, and bonding in metal complexes. mdpi.comwiserpub.com DFT calculations can be used to:

Optimize the geometry of the metal complexes and predict their most stable structures.

Calculate the vibrational frequencies and compare them with experimental IR spectra to validate the proposed coordination modes.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes. mdpi.com

Perform Natural Bond Orbital (NBO) analysis to quantify the charge transfer between the ligand and the metal ion and to evaluate the strength of the metal-ligand bonds.

These computational approaches can complement experimental data and provide a more detailed picture of the metal-ligand interactions at a molecular level. wiserpub.com For instance, Hirshfeld surface analysis, a computational tool, can be employed to visualize and quantify intermolecular interactions within the crystal structure of these complexes, providing insights into the forces that govern their packing. nih.gov

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies |

| Frontier Molecular Orbital (FMO) Analysis | Electronic transitions, reactivity |

| Natural Bond Orbital (NBO) Analysis | Charge transfer, bond strength |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing |

Structure Activity Relationship Studies and Principles for Molecular Design

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical and computational chemistry offer powerful tools to predict the behavior of molecules, circumventing the need for extensive empirical synthesis and testing. These methods provide a microscopic view of the factors governing molecular interactions.

The behavior of N-(2-hydroxyphenyl)-2-phenoxyacetamide is governed by the interplay of its constituent functional groups' electronic and steric characteristics. The molecule consists of a phenoxy group, an acetamide (B32628) linker, and a 2-hydroxyphenyl moiety.

Steric Properties : The spatial arrangement of the atoms and the volume they occupy constitute the molecule's steric properties. The two aromatic rings are not coplanar, and the flexibility of the acetamide linker allows for various conformations. The steric bulk of the phenoxy and hydroxyphenyl groups can dictate how the molecule fits into a binding site of a protein, influencing its selectivity and affinity.

Computational modeling allows for the systematic investigation of how modifying the structure of this compound affects its interaction profile. By adding different substituent groups at various positions on either aromatic ring, researchers can predict changes in binding affinity, reactivity, and other properties.

For instance, adding electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -CH3) to the rings would alter the molecule's electrostatic potential map. researchgate.net Density Functional Theory (DFT) calculations can be employed to model these changes and predict their impact on interaction energies. researchgate.net Such studies on related acetamide derivatives have shown that even small modifications can significantly alter biological activity by affecting how the molecule interacts with key amino acid residues in a target protein. researchgate.netresearchgate.net For example, a nitro substituent, as seen in the related compound N-(2-Hydroxy-5-nitrophenyl)-2-phenoxyacetamide, can introduce new interaction possibilities and significantly change the electronic character of the phenyl ring. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a statistical approach to link a molecule's chemical structure to its biological activity. It involves creating mathematical models that correlate physicochemical properties, known as molecular descriptors, with observed activity. researchgate.net

To develop a QSAR model for a series of compounds related to this compound, a set of molecular descriptors is calculated for each molecule. ufv.br These descriptors quantify various aspects of the molecular structure:

Constitutional Descriptors : Such as molecular weight, number of atoms, and number of rings. ucsb.edu

Electronic Descriptors : Including HOMO and LUMO energies, dipole moment, and polarizability. These are often calculated using quantum chemical methods. ucsb.edunih.gov

Topological Descriptors : Which describe the connectivity and branching of atoms in the molecule.

A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the biological activity. kg.ac.rs For a series of phenoxyacetamide analogues studied as Monoamine Oxidase (MAO) inhibitors, a QSAR model revealed a positive correlation for molecular weight (MW), indicating that bulkier groups or higher molecular weight compounds were important for better MAO inhibition. researchgate.net

Table 1: Example Molecular Descriptors Used in QSAR Studies

| Descriptor | Definition | Relevance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the size and bulk of the molecule, influencing diffusion and steric fit. ucsb.eduresearchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; relates to reactivity in oxidation reactions. ucsb.edunih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; relates to reactivity in reduction reactions. ucsb.edunih.gov |

| Beta Polarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | Relates to the molecule's response to an external electric field and can be important for intermolecular interactions. researchgate.net |

This table is for illustrative purposes to define common descriptors.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. ufv.br This predictive power is a cornerstone of modern drug design, allowing chemists to prioritize the synthesis of candidates with the highest predicted potency.

Furthermore, descriptors derived from quantum chemistry can predict chemical reactivity. researchgate.net For example, the electrophilicity index (ω) and local softness can identify the most reactive sites within the molecule, predicting how it will interact with other molecules or biological targets. researchgate.net This information is crucial for understanding molecular recognition, the process by which a molecule binds to a specific partner, such as a receptor or enzyme.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques that provide a three-dimensional, dynamic view of how a ligand like this compound interacts with a biological target at an atomic level.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms sample numerous possible conformations and score them based on their binding energy. Studies on various phenoxyacetamide derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies of phenoxyacetamide derivatives as potential DOT1L inhibitors identified specific binding modes and predicted binding affinities, guiding the selection of promising leads for further development. nih.gov

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot, MD simulations track the movements of atoms over time, offering insights into the stability and dynamics of the ligand-receptor complex. chemrxiv.orgchemrxiv.org MD simulations can confirm the stability of binding poses predicted by docking and reveal how the protein and ligand adapt to each other. nih.gov For phenoxyacetamide-derived hits, MD simulations have been used to verify that the compounds can reach a stable equilibrium within the target's binding site and to calculate binding free energies, providing a more accurate estimate of affinity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-Hydroxy-5-nitrophenyl)-2-phenoxyacetamide |

Prediction of Ligand-Target Binding Interactions and Geometries

To understand the therapeutic potential of this compound, predicting how it binds to a specific protein target is the first critical step. Molecular docking simulations are a primary tool for this purpose. These simulations would place the molecule into the binding site of a target protein, predicting the preferred binding pose and the types of interactions that stabilize the complex.

Key interactions that would be assessed for this compound include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups are potent hydrogen bond donors, while the carbonyl (C=O) and ether (-O-) oxygens can act as acceptors. These interactions are highly directional and crucial for specificity.

π-π Stacking: The two phenyl rings in the molecule can engage in π-π stacking interactions with aromatic residues of a protein target, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenoxy and hydroxyphenyl groups contribute to the molecule's hydrophobic character, allowing it to interact favorably with nonpolar pockets in a protein.

The precise geometry of these interactions is determined by the conformational flexibility of both the ligand and the protein. Advanced docking protocols can account for this flexibility to provide a more accurate prediction of the binding mode.

Free Energy of Binding Calculations in Computational Studies

While docking can predict the binding pose, it is often less accurate in predicting the binding affinity. For this, more rigorous and computationally intensive methods are employed to calculate the free energy of binding (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction between the ligand and its target.

Commonly used methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energies with solvation free energies. They offer a balance between accuracy and computational cost.

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are alchemical free energy methods that provide more accurate predictions by simulating a non-physical pathway to compute the free energy difference between two states (e.g., the bound and unbound states of the ligand). These calculations are computationally expensive but are considered the gold standard for accuracy.

Conformational Stability and Dynamics of Interacting Systems

The static picture provided by docking is often insufficient to fully understand the binding process. Molecular dynamics (MD) simulations are employed to study the conformational stability and dynamics of the ligand-protein complex over time. An MD simulation would reveal:

Stability of the Binding Pose: By simulating the movement of every atom in the system, MD can assess whether the predicted binding pose from docking is stable or if the ligand reorients within the binding site.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are often critical for biological function.

Water Dynamics: The role of water molecules in the binding site can be explicitly studied. Water molecules can mediate interactions between the ligand and the protein or be displaced upon ligand binding, which has energetic consequences.

The flexibility of the ether linkage and the rotational freedom of the phenyl rings in this compound would be of particular interest in MD simulations, as these factors will dictate its ability to adapt to the shape and chemical environment of a binding pocket.

Analytical Method Development and Validation for N 2 Hydroxyphenyl 2 Phenoxyacetamide

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating complex mixtures into their individual components. ijprajournal.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like N-(2-hydroxyphenyl)-2-phenoxyacetamide due to its high resolution, sensitivity, and speed. tpcj.orgamazonaws.com

The development of a reliable HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the analyte from potential impurities and matrix components. tpcj.org For this compound, a reversed-phase HPLC (RP-HPLC) approach is typically the most suitable due to the compound's moderate polarity. ijprajournal.com

Key Optimization Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice for compounds with aromatic rings, offering good retention and selectivity through hydrophobic interactions. amazonaws.com Column dimensions (e.g., 150 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance separation efficiency with analysis time and backpressure.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (like deionized water) and an organic modifier (such as acetonitrile or methanol). The ratio of these solvents is adjusted to control the retention time of the analyte. nih.gov The addition of a small percentage of an acid, like formic acid or orthophosphoric acid, to the aqueous phase can improve peak shape and reproducibility by suppressing the ionization of the phenolic hydroxyl group on the N-(2-hydroxyphenyl) moiety. nih.gov

Elution Mode: A gradient elution, where the composition of the mobile phase is changed over time, may be employed to ensure the efficient elution of both the main compound and any impurities with different polarities. sigmaaldrich.com An initial scouting gradient (e.g., 5% to 95% organic solvent) can help determine the optimal starting conditions. sigmaaldrich.com

Detection Wavelength: A UV detector is commonly used for HPLC analysis. tpcj.org The optimal wavelength for detection is chosen by obtaining the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Given the presence of phenyl rings, a λmax in the range of 250-280 nm would be expected.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for analytical columns. nih.gov Column temperature can also be optimized (e.g., 25-30 °C) to improve peak symmetry and reduce viscosity, although the compound's stability at elevated temperatures must be considered. tpcj.org

Table 1: Example of Optimized HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |